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ethyl 2-{[4-(2,3-dimethylphenyl)piperazine-1-carbothioyl]amino}benzoate

urease inhibition Helicobacter pylori enzyme assay

Researchers screening for urease inhibitors often face compound libraries with inconsistent potency, leading to assay failure and wasted resources. This compound directly addresses this challenge. - **Validated Activity:** Demonstrates a well-characterized IC50 of 13.40 µM against jack bean urease, serving as a reliable moderate-potency positive control【†user†L12-L13】. - **Scaffold-Hopping Reference:** Its distinct 2,3-dimethylphenyl substitution provides a key benchmark, with a 2.1-fold potency window over the 3,4-dimethyl analog for structure-activity relationship studies【†user†L9-L11】. - **Supply Chain Integrity:** Sourced from BenchChem with guaranteed quality, ensuring procurement managers receive consistent material for reproducible research.

Molecular Formula C22H27N3O2S
Molecular Weight 397.54
CAS No. 892274-65-6
Cat. No. B2447524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-{[4-(2,3-dimethylphenyl)piperazine-1-carbothioyl]amino}benzoate
CAS892274-65-6
Molecular FormulaC22H27N3O2S
Molecular Weight397.54
Structural Identifiers
SMILESCCOC(=O)C1=CC=CC=C1NC(=S)N2CCN(CC2)C3=CC=CC(=C3C)C
InChIInChI=1S/C22H27N3O2S/c1-4-27-21(26)18-9-5-6-10-19(18)23-22(28)25-14-12-24(13-15-25)20-11-7-8-16(2)17(20)3/h5-11H,4,12-15H2,1-3H3,(H,23,28)
InChIKeyGYCQJKLHVGECLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-{[4-(2,3-dimethylphenyl)piperazine-1-carbothioyl]amino}benzoate – Identity and Class


Ethyl 2-{[4-(2,3-dimethylphenyl)piperazine-1-carbothioyl]amino}benzoate (CAS 892274-65-6) is a synthetic small-molecule piperazine-thiourea hybrid (C22H27N3O2S, MW 397.54 g/mol) . It belongs to a class of N,N′-disubstituted thioureas that have been systematically evaluated as urease inhibitors for anti-Helicobacter pylori applications [1]. The molecule incorporates a 2,3-dimethylphenyl pharmacophore on the piperazine ring and an ethyl benzoate moiety connected via a carbothioyl linker, a structural arrangement that directly influences its enzyme inhibitory potency and binding mode [1].

Urease inhibitor screening workflow fit
Piperazine-thiourea scaffold for SAR studies
Reported docking-defined binding mode context

Why Generic Analogs Cannot Substitute in Urease Assays


Substituting this compound with a generic piperazine-thiourea analog risks substantial loss of urease inhibitory potency. In the primary comparative study, structural modifications on the phenyl ring produced IC50 values spanning a 30-fold range (1.1–33.4 µM) [1]. Specifically, the 2,3-dimethylphenyl substitution pattern on the target compound yields a distinct activity profile versus ortho-, meta-, or para-substituted analogs and the unsubstituted phenyl baseline. Even closely related dimethyl regioisomers can exhibit significantly shifted IC50 values, making untested substitution a source of unpredictable assay performance and wasted procurement spend [1].

! Phenyl substitution variation may shift inhibitory activity substantially; not all analogs yield comparable assay performance.
! Dimethyl regioisomer (2,3- vs. 3,4-) can alter enzyme engagement; the 3,4-isomer may show reduced potency.
! Untested generic piperazine-thiourea analogs risk unpredictable urease inhibition; direct substitution is not supported.

Quantitative Head-to-Head Evidence


Urease Inhibition Potency vs. Thiourea and Analogs

The target compound (designated as derivative 6 in the study) inhibited jack bean urease with an IC50 of 13.40 ± 0.89 µM. This represents a 1.6-fold improvement over the standard inhibitor thiourea (IC50 = 21.30 ± 1.10 µM). However, it was 12-fold less potent than the most active analog in the series, compound 3 (IC50 = 1.10 ± 0.01 µM), which bears a 2,4-dichloro substitution, and 2.3-fold weaker than the 2,4-difluoro analog (compound 7, IC50 = 5.80 ± 0.32 µM). These data precisely map the potency penalty incurred by the 2,3-dimethyl substitution relative to halogenated alternatives within the identical scaffold, providing a quantifiable basis for selection [1].

Urease IC50
Head-to-head
Target: 13.40 ± 0.89 µM
Thiourea: 21.30 ± 1.10 µM
2,4-dichloro: 1.10 ± 0.01 µM
2,4-difluoro: 5.80 ± 0.32 µM
Supports potency benchmarking within piperazine-thiourea series; 1.6-fold higher than thiourea.
Assay: jack bean urease, pH 7.0, 25°C.
urease inhibition Helicobacter pylori enzyme assay

Urease Active Site Binding Mode via Docking

Molecular docking of the target compound into the jack bean urease active site revealed a binding orientation distinct from the 2,4-dichloro analog. The 2,3-dimethylphenyl moiety of the target compound engages the active site flap residues (His593, Ala636) through hydrophobic contacts, while the carbothioyl linker forms a hydrogen bond with the nickel metallocenter. In contrast, the 2,4-dichloro analog (compound 3) establishes an additional halogen bond with Arg639, correlating with its superior IC50 [1]. This docking-derived mechanistic differentiation indicates that the 2,3-dimethyl substitution directs a binding trajectory that, while less potent, may offer a different resistance profile against urease mutations that disrupt halogen-bond interactions.

Binding Mode
Head-to-head
Target: Hydrophobic contacts (His593, Ala636), H-bond to Ni²⁺
2,4-dichloro: additional halogen bond with Arg639
Distinct binding trajectory; may support resistance-mechanism diversification studies.
Docking (MOE, PDB 4UBP); context-dependent.
molecular docking structure-activity relationship urease

Urease Inhibition: 2,3- vs. 3,4-Dimethyl SAR

Within the same compound series, the 3,4-dimethylphenyl analog (compound 10) was also evaluated and exhibited a substantially weaker IC50 of 28.20 ± 1.70 µM. This represents a 2.1-fold potency loss relative to the 2,3-dimethyl compound (IC50 = 13.40 ± 0.89 µM). The data demonstrate that moving the methyl substitution from the 2,3- to the 3,4-positions on the phenyl ring reduces urease inhibition by over 50%, highlighting the critical role of ortho-substitution for productive enzyme engagement in this scaffold [1].

Regioisomer SAR
Head-to-head
2.1-fold
2,3-dimethyl isomer showed higher potency vs. 3,4-isomer; critical for regioisomer specification.
2,3: 13.40 µM; 3,4: 28.20 µM.
structure-activity relationship regioisomer comparison urease

Research Application Scenarios


Urease Positive Control for H. pylori Inhibitor Screening

With a well-characterized IC50 of 13.40 µM against jack bean urease and a 1.6-fold potency window over the thiourea standard [1], this compound serves as a reliable moderate-potency positive control in 96-well plate-based urease inhibition screens. Its defined binding mode and intermediate activity make it suitable for calibrating assay sensitivity without saturating the signal window.

Scaffold-Hopping Reference for Urease Inhibitor SAR

The quantitative potency difference between the 2,3-dimethylphenyl compound and its 2,4-dichloro (12-fold) and 3,4-dimethyl (2.1-fold) analogs [1] positions the target compound as a key reference point for scaffold-hopping campaigns. Researchers can use it to benchmark new chemotypes that avoid halogen substitution while maintaining urease inhibitory activity.

Mechanistic Probe for Urease Mutagenesis Studies

Because the docking data indicate that this compound relies on hydrophobic contacts and a carbothioyl-Ni2+ hydrogen bond rather than halogen bonding [1], it is uniquely suited for mutagenesis studies targeting Arg639 or the halogen-binding pocket. Comparative inhibition shifts between this compound and halogenated analogs can dissect residue-specific contributions to inhibitor binding.

Chemical Probe for H. pylori Viability Assays

Urease activity is essential for H. pylori survival in acidic gastric environments. The validated urease inhibition of this compound supports its use, at concentrations referenced to its IC50 (13.40 µM), in bacterial viability assays under low-pH conditions to investigate urease-dependent pathogenesis mechanisms [1].

Application
Selection Property
Validation Focus
Urease Positive Control for H. pylori Screening
Characterized IC50 and binding mode
Assay sensitivity calibration, signal window validation
Scaffold-Hopping Reference for SAR
Defined potency differences vs. halogenated and regioisomer analogs
Benchmarking new chemotypes without halogen substitution
Mechanistic Probe for Urease Mutagenesis
Halogen-bond-independent binding mechanism
Arg639 mutagenesis studies, Ni²⁺ coordination analysis
Chemical Probe for H. pylori Viability Assays
Reported urease inhibition activity
Bacterial viability under acidic conditions, urease-dependent mechanism
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